Calcium hexadec-2-enylsuccinate
Description
Calcium hexadec-2-enylsuccinate (CAS 246-105-7) is a calcium salt derived from succinic acid substituted with a hexadec-2-enyl group. This compound features a long alkenyl chain, contributing to its amphiphilic properties, which make it suitable for applications requiring surfactant-like behavior, such as emulsification or dispersion in polymer and coating formulations . Its structure combines a polar succinate moiety with a hydrophobic hexadecenyl chain, enabling versatility in industrial processes.
Properties
CAS No. |
84540-42-1 |
|---|---|
Molecular Formula |
C20H34CaO4 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
calcium;2-[(E)-hexadec-2-enyl]butanedioate |
InChI |
InChI=1S/C20H36O4.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24);/q;+2/p-2/b15-14+; |
InChI Key |
KRYNGFLBRSTTDE-WPDLWGESSA-L |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium hexadec-2-enylsuccinate typically involves the reaction of hexadec-2-enylsuccinic acid with calcium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Calcium hexadec-2-enylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Calcium hexadec-2-enylsuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The exact mechanism of action of calcium hexadec-2-enylsuccinate is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Calcium hexadec-2-enylsuccinate | 246-105-7 | Not explicitly provided | Not available | Calcium salt of succinic acid with C16:1 chain |
| Calcium hexafluorosilicate | 16925-39-6 | Not provided | Not available | Inorganic calcium salt with [SiF₆]²⁻ anion |
| Calcium thiosulfate hexahydrate | 10035-02-6 | CaO₃S₂·6H₂O | 260.31 | Hydrated calcium thiosulfate (S₂O₃²⁻ anion) |
| Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) | 84540-43-2 | C₇₆H₁₄₄CaO₈²⁺ | 1226.03 | Complex ester with dual C18 and C16:1 chains |
| Hexadecenylsuccinic anhydride | 32072-96-1 | Not provided | Not available | Anhydride form with C16:1 chain |
| Calcium 2-ethylhexanoate | Not provided | Not provided | Not available | Branched carboxylate (C₈H₁₅COO⁻) calcium salt |
Key Observations :
- This compound differs from calcium hexafluorosilicate (an inorganic salt) in its organic anion, which imparts surfactant properties. The latter is likely used in fluorination processes or ceramics due to its Si-F bonds .
- Compared to calcium thiosulfate hexahydrate, which is water-soluble and used in photography or as a fertilizer , this compound’s larger hydrophobic chain reduces solubility in aqueous media, favoring non-polar applications.
- Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) (CAS 84540-43-2) has a higher molar mass (1226.03 g/mol) and dual alkyl chains, enhancing its lubricity and suitability as a plasticizer or stabilizer in polymers .
- Hexadecenylsuccinic anhydride (CAS 32072-96-1) serves as a precursor or coupling agent in coatings, sharing the C16:1 chain but lacking the calcium ion. Its anhydride group reacts with hydroxyl or amine groups, unlike the ionic nature of calcium salts .
- Calcium 2-ethylhexanoate () is a branched carboxylate, often used as a catalyst or thermal stabilizer in PVC, contrasting with the linear alkenylsuccinate’s role in surfactants .
Physicochemical Behavior
- Solubility : this compound is likely less water-soluble than calcium thiosulfate but more compatible with organic solvents due to its alkenyl chain.
- Thermal Stability : The anhydride form (hexadecenylsuccinic anhydride) may decompose at lower temperatures compared to the calcium salt, which benefits from ionic stability .
- Reactivity: Calcium salts like calcium hexafluorosilicate exhibit high reactivity with water (hydrolysis risk), whereas the succinate derivatives are more stable in non-aqueous environments .
Biological Activity
Calcium hexadec-2-enylsuccinate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is a calcium salt of hexadec-2-enylsuccinic acid. The compound's structure includes a long-chain fatty acid moiety, which is significant for its interaction with biological membranes and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. It has been shown to influence:
- Cell Membrane Dynamics : The long-chain fatty acid component can integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Protein Interaction : It may modulate the activity of membrane-bound proteins, including receptors and enzymes.
Effects on Cellular Systems
Research indicates that this compound exhibits various effects on different cellular systems:
- Antimicrobial Activity : Some studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and immune cell activity.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
- Inflammation Modulation : Another study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in a mouse model of acute inflammation .
In Vitro Studies
In vitro experiments have shown that this compound can alter cell signaling pathways. For instance, it has been reported to activate pathways involved in apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology .
In Vivo Studies
In vivo studies have further elucidated the compound's effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
